1,4-Cyclooctadiene

Beschreibung

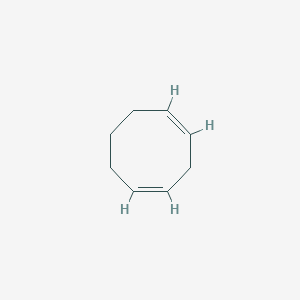

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16327-22-3 |

|---|---|

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

(1Z,4Z)-cycloocta-1,4-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |

InChI-Schlüssel |

DNZZPKYSGRTNGK-PQZOIKATSA-N |

SMILES |

C1CC=CCC=CC1 |

Isomerische SMILES |

C1C/C=C\C/C=C\C1 |

Kanonische SMILES |

C1CC=CCC=CC1 |

Andere CAS-Nummern |

16327-22-3 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,4-Cyclooctadiene is characterized by its eight-membered ring structure containing two double bonds at the 1 and 4 positions. Its unique structural properties contribute to its reactivity and versatility in chemical reactions.

Applications in Organic Synthesis

- Diels-Alder Reactions : COD is frequently utilized as a diene in Diels-Alder reactions due to its ability to form stable adducts with various dienophiles. This application is particularly valuable in synthesizing complex organic molecules.

- Click Chemistry : The compound has been explored for use in click chemistry, specifically in [3+2] cycloadditions with 1,3-dipoles. Studies demonstrate that COD can undergo these reactions at rates comparable to other strained cyclic compounds, making it a valuable reagent in synthetic organic chemistry .

Catalytic Applications

- Ligand for Catalysts : COD serves as a ligand in transition metal complexes, enhancing catalytic activity in various reactions. For instance, it has been used in the preparation of high-surface-area mesoporous materials that facilitate catalytic processes .

- Hydrogenation Processes : The hydrogenation of cyclooctadienes, including 1,4-COD, is an area of active research. Controlled hydrogenation can yield cyclooctenes selectively while minimizing undesirable byproducts such as isomers of cyclooctadiene .

Materials Science

- Polymer Chemistry : COD is employed in the synthesis of polymers through ring-opening metathesis polymerization (ROMP). Its ability to form cross-linked structures enhances material properties such as thermal stability and mechanical strength.

- Nanostructured Materials : The compound has been integrated into the design of nanostructured materials for applications in electronics and photonics due to its unique electronic properties .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Conformational Differences

- 1,4-Cyclooctadiene (1,4-COD) : Exhibits dynamic conformational behavior due to its eight-membered ring, enabling strain-dependent reactivity. NMR studies reveal temperature-dependent equilibria between boat and chair conformers .

- 1,3-Cyclooctadiene (1,3-COD): A non-conjugated isomer of 1,4-COD, formed via β-hydrogen elimination during hydrogermylation of 1,4-COD. Its reactivity is influenced by localized double bonds, making it less stable in transition metal-mediated reactions .

- 1,5-Cyclooctadiene (1,5-COD): A non-conjugated diene with distinct applications in polymerization and catalysis. For example, it is a key monomer in frontal ring-opening metathesis polymerization (FROMP) to synthesize elastomers and thermosets with tunable glass transition temperatures (-90°C to 114°C) .

- It is unreactive in hydroboration with 9-BBN, contrasting with 1,4-COD’s versatility in organometallic reactions .

- Norbornadiene (NBD): A bicyclic diene used in hydrogenation catalysts. Rhodium complexes with NBD ligands demonstrate 3–8× higher para-hydrogen-induced polarization (PHIP) effects compared to 1,5-COD-based catalysts, highlighting ligand-dependent catalytic efficiency .

Stability and Selectivity

- Thermal Stability : 1,4-COD’s conformational flexibility reduces ring strain compared to smaller cyclic dienes (e.g., 1,4-cyclohexadiene), enhancing its stability in high-temperature reactions .

- Catalytic Selectivity : 1,4-COD suppresses olefin isomerization in iridium-catalyzed prenylation, whereas 1,5-COD’s rigidity in FROMP enables precise control over copolymer thermomechanical properties .

- Stereochemical Outcomes : Dibenzo[a,d][1,4]cyclooctadiene derivatives, synthesized via Grignard and demethylation reactions, exhibit distinct psychotropic activity compared to cycloheptadiene analogs, underscoring ring-size-dependent bioactivity .

Industrial and Ecological Roles

Vorbereitungsmethoden

Titanium-Catalyzed Systems

Titanium-based catalysts, particularly TiCl₄ combined with organoaluminum co-catalysts like ethylaluminum sesquichloride (EASC), enable selective trimerization or dimerization of butadiene. In a continuous three-stage reactor cascade, butadiene undergoes cyclization at 60°C under 2–3 bar pressure, with benzene as a solvent containing trace polar additives (e.g., water at ~15 ppm). The reaction achieves >95% butadiene conversion, yielding 5.4% C₈ isomers (primarily 1,5-COD and 1,4-COD) alongside cyclododecatriene (87.2% selectivity).

Critical Parameters:

-

Temperature: Titanium systems require strict temperature control below 80°C to prevent catalyst deactivation.

-

Solvent Composition: Benzene with 10–500 ppm polar components (e.g., H₂O, alcohols) enhances catalyst stability and selectivity.

-

Pressure: Operated at 1–10 bar, pressure modulates reaction kinetics and product distribution.

Table 1: Titanium-Catalyzed Butadiene Oligomerization (Representative Example)

| Parameter | Value |

|---|---|

| Catalyst System | TiCl₄ + EASC (1:23 molar ratio) |

| Solvent | Benzene (0.5 kg/h) |

| Butadiene Feed Rate | 1.5 kg/h |

| Temperature | 60°C |

| Pressure | 2–3 bar |

| Butadiene Conversion | >95% |

| 1,4-COD Selectivity | ~2.7% (of total C₈ isomers) |

Nickel-Catalyzed Systems

Nickel catalysts, though less selective for COD, offer higher thermal stability. Operating at temperatures up to 140°C, these systems favor trimerization to cyclododecatriene but produce COD as a minor product. The solvent must contain hydroxylated additives (e.g., HO–R, where R = C₁–C₁₈ alkyl) to stabilize the active nickel species.

Iron-Catalyzed Dimerization of Conjugated Dienes

Emerging methodologies employ low-oxidation-state iron complexes to dimerize conjugated dienes into cyclooctadienes. A pyridineimine-ligated iron catalyst facilitates [4+4] cycloaddition of butadiene at ambient to moderate temperatures, yielding 1,5-COD as the primary product. Subsequent isomerization steps or selective crystallization may isolate 1,4-COD, though this remains underexplored in the literature.

Advantages:

Challenges:

-

Limited selectivity data for 1,4-COD isomer.

-

Requires post-reaction purification to isolate desired isomer.

Process Intensification and Byproduct Management

Efficient COD production necessitates minimizing polybutadiene and higher oligomer (C₁₆–C₂₄) formation. Key strategies include:

Solvent Engineering

Polar solvents (e.g., benzene with 15–250 ppm H₂O) suppress polymer formation by coordinating to the catalyst’s active site, as demonstrated in titanium systems where polymer selectivity is reduced to 4.4%.

Cascade Reactor Design

Multi-stage reactors with external cooling circuits (e.g., three stirred tanks in series) improve heat dissipation, maintaining isothermal conditions critical for selectivity.

Challenges in Isomer Control

While existing methods efficiently produce cyclooctadiene mixtures, isolating 1,4-COD remains nontrivial. The NIST WebBook identifies 1,4-COD as the thermodynamically favored isomer under standard conditions , suggesting post-synthesis equilibration or chromatographic separation as viable purification steps.

Q & A

Q. How is 1,4-cyclooctadiene synthesized and characterized in laboratory settings?

- Methodological Answer : 1,4-COD is synthesized via bromination of 1,3-cyclooctadiene using -bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux. The crude product is purified by distillation (bp 25–52°C at 0.3 mm Hg). Characterization employs IR spectroscopy, with key peaks at 3020 cm (C-H stretch) and 1175 cm (C-Br vibration) for intermediates, and GC-MS for final purity assessment .

Q. What role does this compound play in hydrogermylation reactions?

- Methodological Answer : 1,4-COD acts as a transient intermediate in β-hydrogen elimination steps during hydrogermylation of alkenes. For example, hydrogermylation of 2-methyl-2-butene forms an intermediate (e.g., 18 ) that undergoes β-elimination to yield 1,4-COD and a germylene species. Mechanistic studies require monitoring reaction kinetics via or GC to track intermediate formation and decay .

Q. What spectroscopic methods are commonly used to characterize this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies C-H stretches (3020–2862 cm) and C=C vibrations (1444–1175 cm).

- GC-MS : Confirms molecular weight and purity.

- : Resolves alkene proton signals (δ 5.2–5.6 ppm) and distinguishes isomers.

Example: 1,4-COD derivatives show distinct splitting patterns compared to 1,3- or 1,5-isomers .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound intermediates explain unexpected product distributions in main-group chemistry?

- Methodological Answer : Competing pathways (e.g., β-hydrogen elimination vs. isomerization) are resolved using isotopic labeling (e.g., ) and quench experiments. For instance, hydrogermylation of 1,4-COD produces 1,3-COD via sequential elimination, verified by trapping intermediates with methanol and analyzing products via GC-MS. Computational modeling (DFT) further validates transition states .

Q. What factors determine the thermodynamic stability of this compound isomers compared to 1,5- or 1,3-isomers?

- Methodological Answer : 1,4-COD is less thermodynamically stable than 1,5-COD due to ring strain in adducts (e.g., hydroboration products). Stability is quantified using calorimetry or equilibrium studies under controlled temperatures. For example, heating 1,4-COD adducts at 65°C shifts equilibrium toward 1,5-COD isomers (70:30 ratio) .

Q. How can this compound suppress olefin isomerization in transition metal-catalyzed reactions?

- Methodological Answer : Adding 2 equivalents of 1,4-COD in iridium-catalyzed C-H activation reactions stabilizes metal intermediates, preventing undesired alkene isomerization. Experimental validation involves comparative studies with/without 1,4-COD, monitored by or HPLC to assess isomer ratios .

Q. What statistical methods are recommended for analyzing experimental data on this compound isomerization kinetics?

- Methodological Answer :

- Time-resolved spectroscopy : Tracks concentration changes of isomers over time.

- Arrhenius analysis : Calculates activation energies from rate constants at varying temperatures.

- ANOVA : Tests statistical significance of rate differences between conditions (e.g., catalytic vs. thermal isomerization).

Data visualization includes time-concentration plots and Eyring diagrams .

Q. How can researchers resolve contradictions in reported isomerization pathways of this compound derivatives?

- Methodological Answer : Contradictions arise from varying reaction conditions (e.g., catalysts, solvents). Systematic studies using controlled variables (temperature, catalyst loading) and advanced techniques (e.g., in situ IR) clarify dominant pathways. For example, hydrogermylation studies under inert vs. aerobic conditions show divergent product distributions, resolved via mechanistic probes like radical traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.